Thermodynamic Stability and Volatility Differentiate 3-Isopropylcatechol from Other Alkylcatechols
Direct calorimetric measurements demonstrate that 3-isopropylcatechol possesses a standard molar enthalpy of combustion (ΔcH°) of 4808.8 ± 1.1 kJ/mol and a standard molar enthalpy of sublimation (ΔsubH°) of 97.8 ± 1.7 kJ/mol [1]. These values are significantly higher than those of the parent catechol (ΔcH°: 2864.5 ± 0.8 kJ/mol; ΔsubH°: 86.6 ± 1.6 kJ/mol) and 3-methylcatechol (ΔcH°: 3505.4 ± 0.5 kJ/mol; ΔsubH°: 93.2 ± 1.0 kJ/mol) [1]. The enthalpy of sublimation for 3-isopropylcatechol is also slightly higher than that of its positional isomer 4-tert-butylcatechol (ΔsubH°: 99.3 ± 1.4 kJ/mol), indicating a nuanced difference in intermolecular forces [1].
| Evidence Dimension | Enthalpy of combustion (ΔcH°) and sublimation (ΔsubH°) |
|---|---|
| Target Compound Data | ΔcH°: 4808.8 ± 1.1 kJ/mol; ΔsubH°: 97.8 ± 1.7 kJ/mol |
| Comparator Or Baseline | Catechol: ΔcH°: 2864.5 ± 0.8 kJ/mol; ΔsubH°: 86.6 ± 1.6 kJ/mol. 3-Methylcatechol: ΔcH°: 3505.4 ± 0.5 kJ/mol; ΔsubH°: 93.2 ± 1.0 kJ/mol. 4-tert-Butylcatechol: ΔcH°: 5461.9 ± 0.9 kJ/mol; ΔsubH°: 99.3 ± 1.4 kJ/mol |
| Quantified Difference | ΔΔcH° vs catechol: +1944.3 kJ/mol; ΔΔsubH° vs catechol: +11.2 kJ/mol |
| Conditions | Static-bomb calorimetry and microcalorimetry at 298.15 K and 101.325 kPa |
Why This Matters
These thermochemical data are essential for assessing thermal stability, volatility, and safety profiles during large-scale synthesis, storage, and formulation.
- [1] Ribeiro da Silva MAV, et al. Enthalpies of combustion of 1,2-dihydroxybenzene and of six alkylsubstituted 1,2-dihydroxybenzenes. J Chem Thermodyn. 1984;16(12):1149-1155. doi:10.1016/0021-9614(84)90187-3 View Source
